![molecular formula C23H18N2O B6316876 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine CAS No. 67073-24-9](/img/structure/B6316876.png)
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine
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Overview
Description
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine (DMPP) is a synthetic pyrimidine derivative, which has been extensively studied for its potential applications in various fields, such as medicinal chemistry and drug discovery. DMPP is a heterocyclic compound that has been used as a model system for studying the structure-activity relationship of pyrimidine derivatives. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal activities.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is not completely understood. However, it is thought to act by binding to and modulating the activity of several enzymes involved in inflammation, cancer, and fungal infections. Specifically, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). In addition, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has also been found to have anti-cancer and anti-fungal activities, as well as to possess antioxidant and anti-apoptotic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine in laboratory experiments is its low cost and ease of synthesis. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is a relatively stable compound that is not prone to degradation. However, one of the main limitations of using 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine in laboratory experiments is its low solubility in aqueous solutions. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has a relatively low bioavailability, which can limit its efficacy in some applications.
Future Directions
Future research on 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to investigate the pharmacokinetic and pharmacodynamic properties of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine, as well as its potential interactions with other drugs. Furthermore, research could be conducted to develop more efficient and cost-effective synthesis methods for 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine. Finally, research could be conducted to explore the potential of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine as a scaffold for the development of novel pyrimidine derivatives with improved pharmacological properties.
Synthesis Methods
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized through a variety of methods, including condensation reactions, Knoevenagel condensation, and Wittig reactions. The most commonly used method for the synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine is the condensation reaction of 4-methoxybenzaldehyde and 2,6-diphenylpyrimidine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually carried out at a temperature of 80-90°C. The reaction is usually completed within 2-3 hours.
Scientific Research Applications
2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal activities. 2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine has also been used as a model system for studying the structure-activity relationship of pyrimidine derivatives.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(25-22)19-10-6-3-7-11-19/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZWNYIPLGIGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458895 |
Source
|
Record name | Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67073-24-9 |
Source
|
Record name | Pyrimidine, 4-(4-methoxyphenyl)-2,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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